- Homogeneous hydrogenation with a cobalt/tetraphosphine catalyst: a superior hydride donor for polar double bonds and N-heteroarenes, Journal of the American Chemical Society, 2019, 141(51), 20424-20433

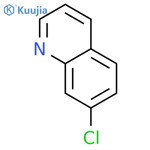

Cas no 90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline)

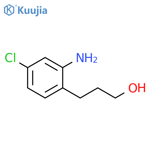

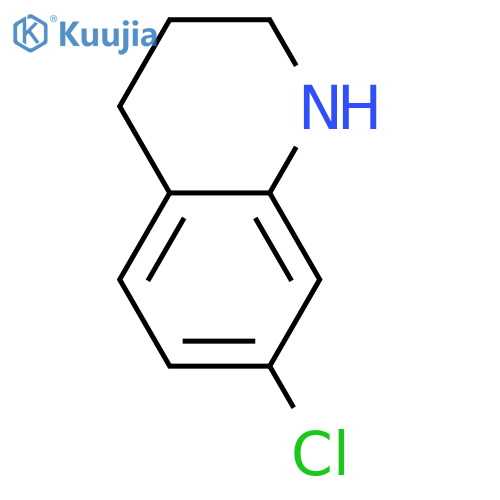

90562-35-9 structure

Nome del prodotto:7-Chloro-1,2,3,4-tetrahydroquinoline

Numero CAS:90562-35-9

MF:C9H10ClN

MW:167.635401248932

MDL:MFCD08544268

CID:1026917

PubChem ID:13047366

7-Chloro-1,2,3,4-tetrahydroquinoline Proprietà chimiche e fisiche

Nomi e identificatori

-

- 7-chloro-1,2,3,4-tetrahydro-Quinoline

- 7-chloro-1,2,3,4-tetrahydroquinoline

- Quinoline, 7-chloro-1,2,3,4-tetrahydro-

- WVEIRFXVLXAKLS-UHFFFAOYSA-N

- 5077AC

- VT1294

- MB06330

- FCH1152675

- AX8211758

- 7-Chloro-1,2,3,4-tetrahydroquinoline (ACI)

- AKOS016006017

- AS-54755

- MFCD08544268

- SY118852

- SCHEMBL3873031

- DA-01269

- CS-0040537

- DTXSID10516324

- 90562-35-9

- EN300-175050

- 7-Chloro-1,2,3,4-tetrahydroquinoline

-

- MDL: MFCD08544268

- Inchi: 1S/C9H10ClN/c10-8-4-3-7-2-1-5-11-9(7)6-8/h3-4,6,11H,1-2,5H2

- Chiave InChI: WVEIRFXVLXAKLS-UHFFFAOYSA-N

- Sorrisi: ClC1C=C2NCCCC2=CC=1

Proprietà calcolate

- Massa esatta: 167.0501770g/mol

- Massa monoisotopica: 167.0501770g/mol

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 1

- Conta atomi pesanti: 11

- Conta legami ruotabili: 0

- Complessità: 138

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: 2.9

- Superficie polare topologica: 12

7-Chloro-1,2,3,4-tetrahydroquinoline Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302-H315-H319-H335

- Dichiarazione di avvertimento: P261-P305+P351+P338

- Condizioni di conservazione:Keep in dark place,Sealed in dry,Room Temperature

7-Chloro-1,2,3,4-tetrahydroquinoline Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1111177-5g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 98% | 5g |

¥1674.00 | 2024-04-26 | |

| Enamine | EN300-175050-5.0g |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 5g |

$175.0 | 2023-05-26 | ||

| eNovation Chemicals LLC | Y1317558-5G |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 97% | 5g |

$245 | 2024-07-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-NQ135-5g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95+% | 5g |

¥3951.0 | 2024-07-21 | |

| Chemenu | CM144057-250mg |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 250mg |

$*** | 2023-03-29 | |

| eNovation Chemicals LLC | Y1317558-10G |

7-chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 97% | 10g |

$475 | 2024-07-21 | |

| Fluorochem | 231154-5g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 5g |

£377.00 | 2022-02-28 | |

| TRC | C384628-50mg |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 50mg |

$ 50.00 | 2022-06-06 | ||

| Ambeed | A305343-1g |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 1g |

$36.0 | 2025-03-04 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD211758-250mg |

7-Chloro-1,2,3,4-tetrahydroquinoline |

90562-35-9 | 95% | 250mg |

¥86.0 | 2024-04-17 |

7-Chloro-1,2,3,4-tetrahydroquinoline Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Reagents: Potassium hydroxide , Hydrogen Catalysts: Cobalt(2+), (acetonitrile)[3,7-bis[2-(diphenylphosphino-κP)ethyl]octahydro-1,5-d… Solvents: Isopropanol ; 48 h, 30 bar, 100 °C

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hantzsch ester Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, iron(2+) salt (2:1) Solvents: Chloroform ; 4 h, 40 °C

Riferimento

- High efficient iron-catalyzed transfer hydrogenation of quinolines with Hantzsch ester as hydrogen source under mild conditions, Tetrahedron Letters, 2017, 58(36), 3571-3573

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Sodium tert-butoxide , Iridium, [9-[[bis(1,1-dimethylethyl)phosphino-κP]oxy]benzo[h]quinolin-10-yl-κC,κ… Solvents: Ethanol ; 24 h, 80 °C

1.2 Reagents: Oxygen

1.2 Reagents: Oxygen

Riferimento

- Transfer Hydrogenation of Alkenes Using Ethanol Catalyzed by a NCP Pincer Iridium Complex: Scope and Mechanism, Journal of the American Chemical Society, 2018, 140(12), 4417-4429

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C; 3 h, 45 °C; 45 °C → rt

1.2 Solvents: Methanol ; rt; 30 min, reflux

1.2 Solvents: Methanol ; rt; 30 min, reflux

Riferimento

- Discovery of tetrahydroquinolines and benzomorpholines as novel potent RORγt agonists, European Journal of Medicinal Chemistry, 2021, 211,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Ruthenium , Carbon Solvents: Ethanol ; 4 h, 1 MPa, 30 °C

Riferimento

- Highly efficient and selective hydrogenation of quinolines at room temperature over Ru@NC-500 catalyst, Molecular Catalysis, 2022, 526,

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Formic acid , Triethylamine Catalysts: Gold Solvents: Toluene ; rt; 26 h, 100 °C

Riferimento

- Unsupported Nanoporous Gold-Catalyzed Chemoselective Reduction of Quinolines Using Formic Acid as a Hydrogen Source, ChemistrySelect, 2019, 4(21), 6572-6577

Metodo di produzione 7

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 5 h, 4 atm, 40 °C

Riferimento

- Ultrasmall Palladium Nanoparticles Anchored on N-Doped Nestlike Carbon Nanosheets for Selective Hydrogenation of Quinolines, ACS Sustainable Chemistry & Engineering, 2022, 10(42), 14011-14023

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Sodium cyanoborohydride Solvents: Acetic acid ; 0 °C; 4 h, rt

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; 0 °C

Riferimento

- Copper-catalysed oxidative α-C(sp3)-H nitroalkylation of (hetero)arene-fused cyclic amines, Organic Chemistry Frontiers, 2020, 7(2), 425-429

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Diborane Solvents: Tetrahydrofuran

Riferimento

- Reactions of diborane with aromatic heterocycles - 2. Reactions with nitrogen-containing heterocycles related to pyridine, Polyhedron, 1983, 2(7), 595-602

Metodo di produzione 10

Condizioni di reazione

1.1 Reagents: Isopropanol , Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[N,N′-[(6-methyl-1,3,5-triazine-2,4-diyl-κN3)diimino]bi… Solvents: Tetrahydrofuran ; 16 h, 120 °C

Riferimento

- Transfer hydrogenation of N-heteroarenes with 2-propanol and ethanol enabled by manganese catalysis, Organic Chemistry Frontiers, 2021, 8(24), 6901-6908

Metodo di produzione 11

Condizioni di reazione

1.1 Catalysts: Nickel (supported on Ni and Al-containing layered double oxides) , Aluminum nickel oxide Solvents: Ethanol ; rt → 120 °C; 24 h, 120 °C

Riferimento

- Ni0/Niδ+ Synergistic Catalysis on a Nanosized Ni Surface for Simultaneous Formation of C-C and C-N Bonds, ACS Catalysis, 2019, 9(12), 11438-11446

Metodo di produzione 12

Condizioni di reazione

1.1 Reagents: Potassium tert-butoxide Catalysts: (OC-6-42)-Bromodicarbonyl[2-(diphenylphosphino-κP)-N-[2-(diphenylphosphino-κP)et… Solvents: Toluene ; 24 h, 135 °C

Riferimento

- Dehydrogenative and Redox-Neutral N-Heterocyclization of Aminoalcohols Catalyzed by Manganese Pincer Complexes, Organometallics, 2022, 41(14), 1743-1747

Metodo di produzione 13

Condizioni di reazione

1.1 Reagents: Hantzsch ester Catalysts: Boric acid (H3BO3) Solvents: 1,2-Dichloroethane ; 7 h, 60 °C

Riferimento

- Boric acid catalyzed chemoselective reduction of quinolines, Organic & Biomolecular Chemistry, 2020, 18(6), 1214-1220

Metodo di produzione 14

Condizioni di reazione

1.1 Reagents: Ammonia borane Catalysts: Bis(η5-cyclopentadienyl)dihydrozirconium Solvents: Toluene ; 8 h, 80 °C

Riferimento

- Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane, Organic Chemistry Frontiers, 2021, 8(18), 5002-5007

7-Chloro-1,2,3,4-tetrahydroquinoline Raw materials

- 4,7-Dichloroquinoline

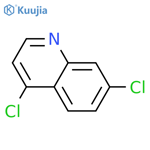

- 7-Chloroquinoline

- 7-Chloro-3,4-dihydroquinolin-2(1H)-one

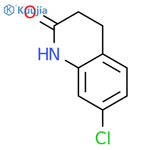

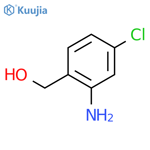

- (2-Amino-4-chlorophenyl)methanol

- Benzenepropanol, 2-amino-4-chloro-

7-Chloro-1,2,3,4-tetrahydroquinoline Preparation Products

7-Chloro-1,2,3,4-tetrahydroquinoline Letteratura correlata

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

-

Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

-

4. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466

90562-35-9 (7-Chloro-1,2,3,4-tetrahydroquinoline) Prodotti correlati

- 2110292-49-2(1-methyl-4-(pyrrolidin-3-yl)-1H-indole)

- 2035001-01-3((2E)-3-(4-chlorophenyl)-N-2-(2,4-dioxo-1,3-oxazolidin-3-yl)ethylprop-2-enamide)

- 1584476-92-5(1-(4-nitrobenzenesulfonyl)pyrrolidin-2-ylmethanamine hydrochloride)

- 1352397-72-8(Methyl 6-Hydroxy-4-methyl-1H-indazole-3-carboxylate)

- 2171870-32-7(2-{2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynamidoacetamido}acetic acid)

- 1795303-98-8(2-(1H-Benzotriazol-1-yl)-1-[4-[6-(1H-1,2,4-triazol-1-yl)-4-pyrimidinyl]-1-piperazinyl]ethanone)

- 1158046-45-7(1-Propanol, 2-[(1-ethyl-2-methylpropyl)amino]-)

- 850429-57-1(2,4-Dibromo-1,5-dimethyl-1H-imidazole)

- 2227845-53-4((2S)-5-(2,4,5-trifluorophenyl)pentan-2-amine)

- 2094859-71-7(N-(2-{[(2-bromophenyl)methyl](methyl)carbamoyl}ethyl)but-2-ynamide)

Fornitori consigliati

Suzhou Senfeida Chemical Co., Ltd

(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Purezza:99.9%

Quantità:200kg

Prezzo ($):Inchiesta

Amadis Chemical Company Limited

(CAS:90562-35-9)7-Chloro-1,2,3,4-tetrahydroquinoline

Purezza:99%

Quantità:5g

Prezzo ($):212.0